4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
IUPAC Name: 1-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Molecular Formula: C₂₄H₂₁FN₂O₂
Structure: !Compound Structure
This compound belongs to the class of pyrrole derivatives, characterized by a five-membered heterocyclic ring containing nitrogen. Its intricate arrangement of functional groups suggests potential biological activity.
Preparation Methods
Synthetic Routes::
Acylation of 3-Hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one:
- Limited information is available on industrial-scale synthesis. Research labs typically prepare this compound for specific studies.
Chemical Reactions Analysis
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group may yield an alcohol.
Substitution: The fluorine atom is susceptible to nucleophilic substitution.
Common Reagents: Thionyl chloride, pyridine, reducing agents.
Major Products: Various derivatives based on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigated as a potential drug candidate due to its structural features.
Biological Studies: Used to probe enzyme inhibition, receptor binding, or cellular pathways.
Industry: Limited applications, but potential for novel materials or catalysts.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or proteins due to its diverse functional groups.
Pathways: Further research needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Unique Features: The combination of a pyrrole ring, benzoyl group, and hydroxyl functionality distinguishes it.
Similar Compounds: Related pyrrole derivatives include porphyrins, indoles, and other heterocycles.
: Reference 1 : Reference 2 : Reference 3
Properties
CAS No. |
618075-97-1 |
---|---|
Molecular Formula |
C27H25FN2O3 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25FN2O3/c1-16(2)19-8-10-20(11-9-19)24-23(25(31)21-7-6-17(3)22(28)13-21)26(32)27(33)30(24)15-18-5-4-12-29-14-18/h4-14,16,24,31H,15H2,1-3H3/b25-23+ |
InChI Key |
VHBXQWRCWANHLE-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.